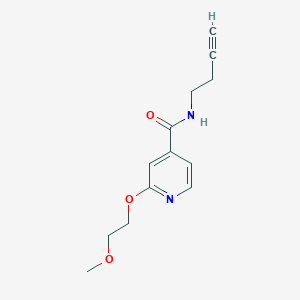
N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide, also known as BAY 41-2272, is a chemical compound that has been synthesized for scientific research purposes. This compound is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which is involved in various physiological processes.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Materials Science
Isonicotinamide derivatives, including compounds structurally related to N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide, have been utilized in the directed assembly of copper(II)-carboxylates . These compounds serve as effective supramolecular reagents, facilitating the formation of inorganic–organic hybrid materials with infinite 1-D chains. Such structures are significant for materials science, demonstrating the ligand's versatility in forming consistent supramolecular motifs despite the presence of structurally diverse inorganic blocks (Aakeröy et al., 2003).
Organic and Medicinal Chemistry
In the realm of organic synthesis , isonicotinamide derivatives have shown the ability to undergo doubly dearomatising intramolecular coupling , leading to the formation of spirocyclic compounds. This process, which involves both a nucleophilic and an electrophilic heterocycle, is pivotal for creating complex molecular architectures with potential applications in drug development and organic materials (Brice & Clayden, 2009).
Antimicrobial Research
A series of imidazolidine derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, fungal strains like Candida Albicans, and against Mycobacterium tuberculosis. This highlights the potential of isonicotinamide derivatives in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).
Crystal Engineering and Co-crystal Formation
Isonicotinamide's role in co-crystal formation with carboxylic acids to create multicomponent solid forms showcases its utility in crystal engineering. Such co-crystals are characterized by their robust hydrogen bonding and are studied for their potential in designing new solid-state materials with tailored properties (Lemmerer & Fernandes, 2012).
Neuroimaging and Alzheimer's Disease Research
Carbon-11 labeled isonicotinamides have been synthesized as potential PET agents for imaging the GSK-3 enzyme in Alzheimer's disease. These novel small-molecule agents are designed to non-invasively probe the activity of enzymes implicated in neurodegenerative disorders, offering insights into disease mechanisms and aiding in the development of targeted therapies (Gao, Wang, & Zheng, 2017).
Propiedades
IUPAC Name |
N-but-3-ynyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-4-6-15-13(16)11-5-7-14-12(10-11)18-9-8-17-2/h1,5,7,10H,4,6,8-9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOADLGSIISWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxypropoxy)methyl]phenylboronic acid](/img/structure/B2765606.png)
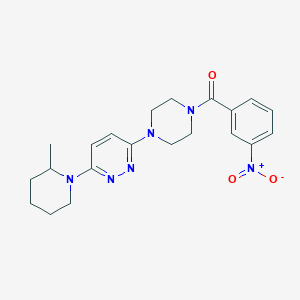
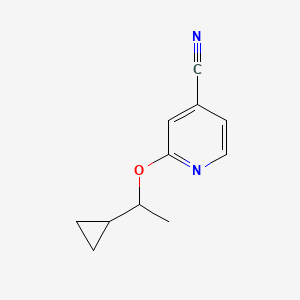
![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)
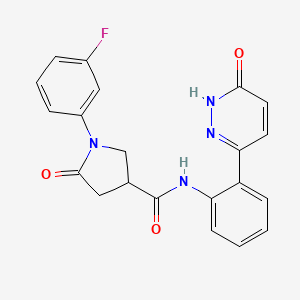

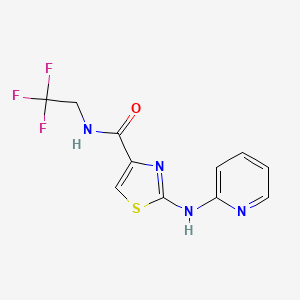
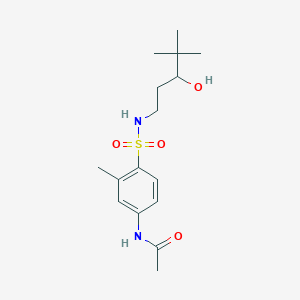
![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

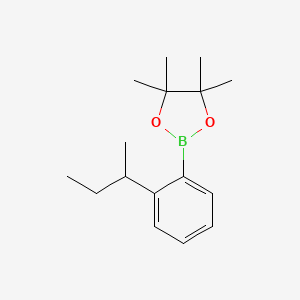
![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)
